molecular formula C18H29ClN2O B138059 (R)-(+)-Bupivacaine Hydrochloride CAS No. 27262-46-0

(R)-(+)-Bupivacaine Hydrochloride

Cat. No.: B138059
CAS No.: 27262-46-0
M. Wt: 324.9 g/mol
InChI Key: SIEYLFHKZGLBNX-PKLMIRHRSA-N
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Description

®-(+)-Bupivacaine Hydrochloride is a local anesthetic commonly used in various medical procedures to numb specific areas of the body. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is particularly valued for its long-lasting effects and potency in providing regional anesthesia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-(+)-Bupivacaine Hydrochloride involves several steps. Initially, N-(2,6-xylyl)-2-piperidineformamide is synthesized. This intermediate is then subjected to further reactions to produce ®-(+)-Bupivacaine Hydrochloride. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ®-(+)-Bupivacaine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield, product quality, and cost-effectiveness. Automation and stringent quality control measures are employed to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

®-(+)-Bupivacaine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

®-(+)-Bupivacaine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of chiral separation and stereochemistry.

    Biology: It is employed in research on nerve conduction and pain pathways.

    Medicine: It is extensively studied for its anesthetic properties and potential use in new formulations for pain management.

    Industry: It is used in the development of new anesthetic drugs and formulations.

Mechanism of Action

®-(+)-Bupivacaine Hydrochloride exerts its effects by blocking voltage-gated sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing the inactivated state and thereby inhibiting nerve conduction .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another local anesthetic with a shorter duration of action compared to ®-(+)-Bupivacaine Hydrochloride.

    Ropivacaine: Similar in structure but with a slightly different pharmacokinetic profile.

    Mepivacaine: Known for its rapid onset but shorter duration of action.

Uniqueness

®-(+)-Bupivacaine Hydrochloride is unique due to its long-lasting effects and high potency. It provides prolonged anesthesia, making it suitable for procedures requiring extended pain relief. Its chiral nature also allows for specific interactions with biological targets, enhancing its efficacy and safety profile .

Properties

IUPAC Name

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949994
Record name 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27262-46-0
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Bupicaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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